molecular formula C22H24N2O3S B2446321 N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-3,5-Dimethoxybenzamid CAS No. 476280-50-9

N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-3,5-Dimethoxybenzamid

Katalognummer: B2446321
CAS-Nummer: 476280-50-9
Molekulargewicht: 396.51
InChI-Schlüssel: DVSWWSXEWFIPIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a tert-butylphenyl group, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar thiazole structures can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal species.

For instance, a recent study synthesized various thiazole derivatives and evaluated their antimicrobial efficacy through turbidimetric methods. The results indicated promising activity against a range of pathogens, suggesting that N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide could be a candidate for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression.

In one study focused on related compounds, the anticancer activity was assessed using the Sulforhodamine B assay, which confirmed that certain thiazole derivatives exhibited significant cytotoxic effects against MCF7 cells . Molecular docking studies further supported these findings by illustrating the binding interactions between the compounds and specific cancer-related targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole-containing compounds has been extensively studied to optimize their biological activity. Modifications in the substituents on the thiazole ring or the benzamide moiety can significantly influence their pharmacological properties. For instance:

  • Substituent Variation : The presence of bulky groups like tert-butyl enhances lipophilicity and may improve membrane permeability.
  • Functional Groups : Methoxy groups at positions 3 and 5 on the benzene ring have been associated with increased activity against cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives revealed that certain compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure could lead to enhanced antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a library of benzamide derivatives incorporating thiazole rings. The anticancer screening highlighted several candidates with IC50 values in the low micromolar range against MCF7 cells. The study emphasized the importance of structural modifications in achieving desired biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the tert-butylphenyl group. One common method involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminothiazole under controlled conditions to form the thiazole ring . This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its combination of a thiazole ring, a tert-butylphenyl group, and a dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biologische Aktivität

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, a compound of interest in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
  • Molecular Formula : C20H24N2O3S
  • Molar Mass : 372.48 g/mol

The compound features a thiazole ring, which is known for its role in various biological activities, and methoxy groups that enhance its lipophilicity and biological interactions.

Anticancer Activity

Several studies have highlighted the anticancer properties of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. The compound has shown efficacy against various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Inhibition of Metastasis : Studies indicate that it can reduce the migratory capabilities of cancer cells.

Antimicrobial Activity

Research also suggests that this compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property could be beneficial in treating chronic inflammatory diseases.

Data Summary

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis, cell cycle arrest
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide resulted in a significant reduction in cell viability (p < 0.05). The study reported an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. These findings suggest its potential application in treating bacterial infections.

Eigenschaften

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-22(2,3)16-8-6-14(7-9-16)19-13-28-21(23-19)24-20(25)15-10-17(26-4)12-18(11-15)27-5/h6-13H,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSWWSXEWFIPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.